2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol
Description
Contextual Significance of Substituted Biphenyl (B1667301) Systems in Organic and Materials Science
Substituted biphenyl systems are a cornerstone in both organic chemistry and materials science due to their unique structural and electronic properties. The biphenyl moiety, consisting of two phenyl rings linked by a single bond, serves as a versatile scaffold in the synthesis of a wide array of organic compounds. researchgate.netrsc.org This structural motif is found in numerous natural products, pharmaceuticals, and advanced materials. rsc.org
In materials science, the biphenyl scaffold is a fundamental building block for liquid crystals, fluorescent materials for organic light-emitting diodes (OLEDs), and high-performance polymers. researchgate.netrsc.org The rigid nature of the biphenyl unit can impart thermal stability and desirable mechanical properties to polymers. Furthermore, the electronic properties of biphenyls can be readily tuned by introducing various substituents onto the phenyl rings, making them valuable components in the design of organic semiconductors. royalsocietypublishing.org The ease of functionalization allows for the creation of extensive libraries of substituted biphenyls with diverse spatial arrangements of functional groups. lookchem.com
Structural Classification and Nomenclature of Halogenated Biphenyldiols
Halogenated biphenyldiols are classified based on the identity and position of the halogen and hydroxyl groups on the biphenyl framework. The nomenclature follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).
According to IUPAC nomenclature for organohalogen compounds, the halogen is treated as a substituent and is indicated by a prefix such as "fluoro-," "chloro-," "bromo-," or "iodo-". adichemistry.com The positions of these substituents on the biphenyl rings are designated by numerical locants. For biphenyl derivatives, the carbons of one ring are numbered 1 through 6, and the carbons of the other ring are numbered 1' through 6'. The bond connecting the two rings is between carbons 1 and 1'.
In the case of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol , the name precisely describes its structure:
[1,1'-biphenyl] : Indicates the core biphenyl structure.
-4,4'-diol : Specifies that hydroxyl (-OH) groups are attached to carbon 4 of the first phenyl ring and carbon 4' of the second phenyl ring.
2,2'-dichloro- : Denotes that chlorine atoms are bonded to carbon 2 of the first ring and carbon 2' of the second ring.
This systematic naming ensures an unambiguous representation of the molecule's connectivity. Other examples of halogenated biphenyldiols include compounds like 6,6'-dichloro-4,4'-dinitro-[1,1'-biphenyl]-2,2'-diol and 3,3'-dichloro-5,5'-dinitro-[1,1'-biphenyl]-2,2'-diol, where the positions of chloro, nitro, and hydroxyl groups are explicitly defined. epa.govepa.gov
The classification can also be based on the number of halogen atoms present, leading to terms like monochlorinated, dichlorinated, or polychlorinated biphenyls. drugbank.com The specific arrangement of substituents gives rise to different isomers with distinct physical and chemical properties.
Research Trajectories and Academic Imperatives for this compound
The research interest in this compound stems from its potential as a specialized monomer in polymer synthesis and as a precursor for other complex molecules. The presence of reactive hydroxyl groups allows it to undergo polymerization reactions, such as polycondensation, to form high-performance polymers.
One of the key areas of investigation is its use in the synthesis of polyether polyurethanes and other polymers where specific thermal or mechanical properties are desired. google.com The chlorine atoms at the 2 and 2' positions introduce steric hindrance, which can restrict the rotation around the central biphenyl bond. This restricted rotation can influence the resulting polymer's morphology and properties, such as its glass transition temperature and crystallinity.
Furthermore, the synthesis of such specifically substituted biphenols is a subject of academic inquiry. The preparation of biphenyldiols often involves multi-step synthetic routes, and developing efficient and scalable methods is a continuous goal. For instance, the synthesis of 4,4'-biphenol can be achieved through the hydrolysis of 4,4'-dihalogenobiphenyls. google.com The synthesis of more complex derivatives like 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid from 4,4'-biphenol highlights the role of these diols as key starting materials. justia.com
The academic imperative for studying compounds like this compound lies in understanding the structure-property relationships in substituted biphenyl systems. By systematically modifying the substituents, researchers can gain insights into how these changes affect molecular conformation, reactivity, and ultimately, the macroscopic properties of the materials derived from them. This fundamental understanding is crucial for the rational design of new materials with tailored functionalities for a variety of applications, from advanced polymers to functional organic materials.
Structure
3D Structure
Properties
CAS No. |
53905-36-5 |
|---|---|
Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
3-chloro-4-(2-chloro-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H |
InChI Key |
IQMJRCXJLCNUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C=C(C=C2)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dichloro 1,1 Biphenyl 4,4 Diol and Analogous Structures
Direct Carbon-Carbon Bond Formation Strategies
Direct C-C bond formation represents a straightforward approach to biphenyl (B1667301) synthesis, often involving the coupling of two phenolic precursors.
Oxidative Coupling Reactions for Biphenyldiol Formation
Oxidative coupling is a powerful method for the dimerization of phenols to form biphenyldiols. This process involves the oxidation of phenol (B47542) to a phenoxy radical, which then undergoes coupling. wikipedia.org
Several metal-based oxidants have proven effective in the synthesis of substituted 2,2'- and 4,4'-biphenyldiols. researchgate.net Reagents such as iron(III) chloride hexahydrate (FeCl₃·6H₂O) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are widely utilized due to their efficiency and affordability, making them suitable for large-scale syntheses. jraic.com
The oxidative dimerization of phenols using these one-electron oxidants can lead to high yields of the desired biphenol products. jraic.com For instance, the oxidative coupling of various substituted phenols using FeCl₃·6H₂O has been successfully demonstrated. jraic.comresearchgate.net The reaction mechanism is believed to proceed through the formation of a phenoxy radical intermediate. wikipedia.org The reaction conditions, such as temperature and solvent, can be optimized depending on the specific phenol substrate. For example, heating the reaction mixture can be employed for different phenols. jraic.com
Similarly, potassium ferricyanide in an alkaline medium is an effective reagent for the oxidative coupling of 2,4-disubstituted phenols. jraic.com However, the applicability of K₃[Fe(CN)₆] can be limited by the presence of certain functional groups. For example, it can oxidize aromatic aldehydes to carboxylic acids, preventing its use for the oxidative coupling of phenols containing a formyl group, such as vanillin. jraic.com In such cases, FeCl₃·6H₂O has been used successfully. jraic.com
Table 1: Examples of Metal-Catalyzed Oxidative Dimerization of Phenols
| Phenol Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| 2,4-Disubstituted Phenols | K₃[Fe(CN)₆] | Substituted 2,2'-biphenyldiols | High | jraic.com |
| Vanillin | FeCl₃·6H₂O | Divanillin | - | jraic.com |
| Eugenol | K₃[Fe(CN)₆] | Dehydrodieugenol | ~100 | researchgate.net |
| Various Phenols | FeCl₃ | Dihydroxybiphenyl isomers | ~60 | wikipedia.org |
Note: Yields can vary depending on specific reaction conditions.
Enzymatic methods offer a "green" alternative for the synthesis of biphenyl derivatives. Laccases, a class of multi-copper containing enzymes, are particularly effective in catalyzing the oxidation of phenolic compounds. mdpi.com These enzymes can mediate the polymerization and oligomerization of phenols, including chlorinated phenols. nih.govasm.orgnih.gov
The transformation of chlorinated hydroxybiphenyls by laccase from the fungus Pycnoporus cinnabarinus has been investigated. nih.govasm.orgnih.gov This process leads to the formation of oligomerization products. nih.govasm.orgnih.gov Interestingly, during the oligomerization of certain chlorinated hydroxybiphenyls, dechlorinated carbon-carbon linked dimers have been observed, demonstrating the dehalogenation capability of laccase. nih.govasm.orgnih.gov For instance, the transformation of 3-chloro-4-hydroxybiphenyl and 2-hydroxy-5-chlorobiphenyl by laccase resulted in the formation of both nonhalogenated and halogenated dimers. asm.org The position of the chlorine substituent relative to the hydroxyl group on the phenyl ring influences the dechlorination process. nih.gov
Peroxidases, such as horseradish peroxidase (HRP), have also been employed for the polymerization of phenols like p-chlorophenol in the presence of hydrogen peroxide. nih.gov These enzymatic reactions are often conducted under mild conditions and can offer high selectivity.
Table 2: Laccase-Mediated Transformation of Chlorinated Hydroxybiphenyls
| Substrate | Enzyme Source | Key Products | Observation | Reference |
| 3-chloro-4-hydroxybiphenyl | Pycnoporus cinnabarinus laccase | Dechlorinated and halogenated dimers | Dechlorination occurs | asm.org |
| 2-hydroxy-5-chlorobiphenyl | Pycnoporus cinnabarinus laccase | Dechlorinated and halogenated dimers | Dechlorination occurs | asm.org |
| 4-hydroxy-4′-chlorobiphenyl | Pycnoporus cinnabarinus laccase | Halogenated dimers | No dechlorination observed | nih.gov |
Cross-Coupling Methodologies for Biphenyl Scaffolds
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile and highly efficient means to construct C-C bonds, including the biphenyl linkage.
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Approaches
The Suzuki-Miyaura coupling reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com This methodology is highly valued for its broad substrate scope, functional group tolerance, and generally high yields. nih.gov
The synthesis of biphenyl compounds, including those with chloro-substituents, can be effectively achieved using Suzuki coupling. google.com The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the biphenyl and regenerate the Pd(0) catalyst. youtube.comnih.gov The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success and efficiency of the reaction. youtube.com Dialkylbiaryl phosphine (B1218219) ligands, for example, have been shown to be highly effective for a wide variety of Suzuki-Miyaura cross-coupling reactions, enabling the coupling of even unactivated aryl chlorides. nih.gov
One-pot synthesis strategies combining borylation and Suzuki coupling have also been developed, further enhancing the efficiency of biphenyl synthesis. acs.org This approach allows for the direct conversion of aryl halides to biphenyls without the need to isolate the intermediate boronic acid or ester.
Table 3: Key Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Component | Function | Examples | Reference |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | youtube.comnih.gov |
| Ligand | Stabilizes the catalyst and influences reactivity | Dialkylbiaryl phosphines (e.g., SPhos) | nih.gov |
| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ | youtube.comresearchgate.net |
| Organoboron Reagent | Provides one of the aryl groups | Arylboronic acids, Arylboronic esters | youtube.comyoutube.com |
| Aryl Halide/Triflate | Provides the other aryl group | Aryl chlorides, bromides, iodides, triflates | nih.gov |
Grignard Reagent-Mediated Syntheses of Substituted Biphenyls
Grignard reagents (RMgX) are highly reactive organometallic compounds that can be used to form C-C bonds. libretexts.org The synthesis of biphenyls using Grignard reagents typically involves their reaction with an aryl halide. quora.com This can proceed through different mechanisms, including a radical-nucleophilic aromatic substitution (S(R)N1) pathway. quora.com
The preparation of Grignard reagents themselves is straightforward, involving the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com It is critical that the reaction is carried out under anhydrous conditions as Grignard reagents react readily with water. libretexts.org
While simple heating of a Grignard reagent with an aryl halide can lead to the biphenyl product, transition metal catalysts, such as nickel or palladium, can also be employed to facilitate the coupling. orgsyn.org The use of Grignard reagents offers a powerful method for the synthesis of a variety of symmetrically and unsymmetrically substituted biphenyls. orgsyn.orgresearchgate.net
Cross-Coupling Methodologies for Biphenyl Scaffolds
Functional Group Interconversion and Derivatization from Precursors
Once the chlorinated dinitrobiphenyl backbone is constructed, the synthesis of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol requires the conversion of the nitro groups into hydroxyl groups. This is typically achieved through a multi-step process involving reduction and diazotization followed by hydrolysis.
Hydrolysis of Halogenated Biphenyl Precursors
While direct hydrolysis of highly chlorinated biphenyls to their corresponding diols can be challenging, this transformation is a known, albeit less common, synthetic route. The direct nucleophilic substitution of a chloro group on an aromatic ring with a hydroxyl group generally requires harsh reaction conditions. For instance, the enzymatic hydroxylation and dechlorination of polychlorinated biphenyls (PCBs) like 3,3',4,4'-tetrachlorobiphenyl (B1197948) have been studied, highlighting the metabolic pathways in organisms. nih.gov However, for preparative organic synthesis, this direct hydrolysis is often not the preferred method for producing specific isomers like this compound due to potential side reactions and the need for severe conditions.
Multistep Synthetic Routes for Specific Halogenation Patterns
A more controlled and widely applicable method for introducing the hydroxyl groups at the 4 and 4' positions of the 2,2'-dichlorobiphenyl (B50601) core involves a multistep sequence starting from the corresponding dinitro compound. This pathway offers a reliable method to achieve the specific substitution pattern of the target molecule.
The first step in this sequence is the reduction of the nitro groups of 4,4'-dichloro-2,2'-dinitrobiphenyl to form 4,4'-dichloro-[1,1'-biphenyl]-2,2'-diamine. This reduction can be effectively carried out using various reducing agents. A common method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid like concentrated hydrochloric acid. prepchem.com
The subsequent step involves the conversion of the diamino compound into the diol. This is achieved through a diazotization reaction, where the primary aromatic amine groups are converted into diazonium salts using a reagent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. The resulting bis(diazonium) salt is typically unstable and is immediately subjected to hydrolysis by heating in an aqueous acidic solution to yield the final product, this compound. The existence of the intermediate diamine as a stable entity is supported by the commercial availability of its sulfate (B86663) salt, [2,2'-Dichloro[1,1'-biphenyl]-4,4'-diyl]diammonium sulfate.
Table 2: Representative Multistep Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4,4'-dichloro-2,2'-dinitrobiphenyl | 1. SnCl₂·2H₂O, Ethanol2. Concentrated HCl, Reflux | 4,4'-dichloro-[1,1'-biphenyl]-2,2'-diamine |
| 2 | 4,4'-dichloro-[1,1'-biphenyl]-2,2'-diamine | 1. NaNO₂, H₂SO₄ (aq.), 0-5 °C2. H₂O, Heat | This compound |
This multistep approach provides a versatile and predictable route for the synthesis of specifically substituted biphenyl-diols, allowing for the precise placement of both chloro and hydroxyl functional groups on the biphenyl scaffold.
Reaction Mechanisms and Transformational Pathways
Mechanistic Elucidation of Synthetic Reactions
The formation of the biphenyl (B1667301) structure, particularly with specific substituents like chlorine and hydroxyl groups, can be achieved through several mechanistic routes. These include oxidative couplings involving radical intermediates, palladium-catalyzed cross-coupling reactions, and reactions facilitated by phase transfer catalysis.
Role of Radical Intermediates in Oxidative Couplings and Phototransformations
Oxidative coupling reactions are a key method for forming carbon-carbon bonds, including the biphenyl linkage. researchgate.net These reactions often proceed through radical intermediates. In the context of substituted phenols, oxidation can generate phenoxyl radicals. The coupling of these radicals can lead to the formation of biphenyl structures. For instance, the oxidation of 4-substituted 2-tert-butylphenols with potassium ferricyanide (B76249) has been shown to produce unsymmetrical biphenyl-2,2'-diols. researchgate.net The mechanism involves the dimerization of aryloxy radicals, although alternative pathways involving phenoxonium ions have also been proposed. researchgate.net
Photochemical transformations can also initiate the formation of radical intermediates. For example, photochemical excitation of 2-methoxyphenol (guaiacol) can lead to the selective synthesis of 3,3'-dimethoxy-4,2'-dihydroxybiphenyl. researchgate.net This process reveals a high degree of selectivity compared to enzymatic or electrochemical methods which may yield different isomers. researchgate.net The photochemically initiated homolysis of aryl-ether bonds in dibenzo slideshare.netadelaide.edu.audioxins can yield reactive intermediates that ultimately form 2,2'-dihydroxybiphenyls. researchgate.net The practicality and chemoselectivity of radical reactions make them valuable for accessing a wide range of molecules. nih.gov
The stability and reactivity of radical intermediates are key factors in determining the product distribution. The concept of the persistent radical effect can be leveraged to control cross-coupling reactions between a persistent radical and a transient radical, leading to specific products. chemrxiv.org
Detailed Analysis of Catalytic Cycles in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming C-C bonds and have been widely applied in the synthesis of biphenyls. sigmaaldrich.com The general catalytic cycle for these reactions, often involving a Pd(0) catalyst, consists of three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (or triflate) to the Pd(0) complex, forming a Pd(II) intermediate. The nature of the halide and the electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst play a crucial role in this step. researchgate.net
Transmetalation: In this step, an organometallic reagent transfers its organic group to the Pd(II) complex.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. researchgate.net
The choice of ligands is critical for controlling the chemoselectivity of the reaction, especially when the substrates have multiple reactive sites. researchgate.net The development of highly efficient and air-stable palladium precatalysts, such as those from the Buchwald group, has simplified the setup and improved the reliability of cross-coupling reactions. sigmaaldrich.comberkeley.edu These precatalysts ensure the efficient generation of the active LPd(0) species, which is often crucial for the success of the reaction. sigmaaldrich.com
Phase Transfer Catalysis Mechanisms in Biphenyl Synthesis
Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. slideshare.netslideshare.net This method is particularly useful for the synthesis of biphenyls where one of the reactants is a salt, such as a phenoxide, that is soluble in the aqueous phase, while the organic substrate is soluble in the organic phase.
The mechanism of PTC involves a phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which facilitates the transfer of the reactant from one phase to another. slideshare.net The catalyst cation forms an ion pair with the reactant anion (e.g., a phenoxide). This ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can react with the organic substrate. slideshare.net
PTC offers several advantages, including milder reaction conditions, faster reaction rates, and higher yields. slideshare.netslideshare.net In the context of biphenyl synthesis, PTC can be applied to nucleophilic aromatic substitution reactions. For example, the reaction of a chlorophenol with a nucleophile in a two-phase system can be facilitated by a phase transfer catalyst. The catalyst transports the nucleophile into the organic phase to react with the chlorophenol. The effectiveness of the catalyst can depend on the strength of the nucleophile.
Electrochemical Reaction Pathways of Biphenyls and Derivatives
Electrochemical methods provide an alternative and often greener approach to the synthesis of biphenyls and their derivatives. nih.gov These methods utilize electricity as the driving force for the reaction, often avoiding the need for harsh chemical oxidants or reductants. nih.govchemrxiv.org
The electrochemical synthesis of biaryls can be achieved through the anodic oxidation of phenols. nih.gov The proposed mechanism for the anodic coupling of guaiacol, for example, involves the oxidation of the phenol (B47542) at the anode to form a radical cation. This radical cation is more acidic and can undergo deprotonation to form a phenoxyl radical. The phenoxyl radical can then couple with another molecule of the starting material to form the biphenyl linkage. nih.gov
The reaction conditions, such as the electrode material and the solvent, can significantly influence the outcome of the reaction. For instance, the use of a boron-doped diamond (BDD) anode has been shown to be effective for the oxidation of phenols. nih.gov The stereoselectivity of electrochemical reactions can also be controlled, as demonstrated in the syn-dihydroxylation of vinylarenes. chemrxiv.orgrsc.org
Electrochemical methods can also be used for the reduction of halogenated biphenyls. The electrocatalytic reduction of dicofol, a chlorinated biphenyl derivative, has been studied using cyanocobalamin (B1173554) as a catalyst. The catalyst facilitates the reductive dehalogenation of the molecule at a lower overpotential compared to the direct electrochemical reduction.
Studies on Selective Chemical Transformations
The hydroxyl groups on the biphenyl scaffold of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol are key functional groups that can undergo selective chemical transformations, such as oxidation and reduction.
Oxidation and Reduction Chemistry of Dihydroxybiphenyls
The oxidation and reduction of dihydroxybiphenyls are fundamental transformations in organic chemistry. youtube.comleah4sci.comblogspot.com Oxidation generally involves an increase in the oxidation state, which can be viewed as the loss of electrons, loss of hydrogen, or gain of oxygen. youtube.comblogspot.comweebly.com Conversely, reduction involves a decrease in the oxidation state, corresponding to the gain of electrons, gain of hydrogen, or loss of oxygen. youtube.comblogspot.comweebly.com
The oxidation of dihydroxybiphenyls can lead to the formation of quinone-type structures. For example, the oxidation of 2,2'-biphenols can lead to the formation of 2,2'-biphenoquinones. researchgate.net The reaction conditions and the substituents on the biphenyl ring can influence the course of the oxidation. In some cases, intramolecular cyclization can occur. rsc.org
The reduction of dihydroxybiphenyls can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for the reduction of carbonyl groups, which could be formed from the oxidation of the dihydroxybiphenyl. leah4sci.com Catalytic hydrogenation is another important reduction method.
The electrochemical properties of dihydroxybiphenyls also play a role in their oxidation and reduction chemistry. The oxidation potential of a phenol indicates the ease with which it can be oxidized. nih.gov By controlling the electrode potential, selective oxidation or reduction can be achieved.
Electrophilic Aromatic Substitution Patterns on Biphenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. taylorandfrancis.com The directing effects of the substituents on the biphenyl rings of this compound play a crucial role in determining the position of incoming electrophiles.
The hydroxyl group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). It directs incoming electrophiles to the ortho and para positions relative to itself due to its ability to donate electron density to the ring through resonance. Conversely, the chlorine atom is a deactivating group, slowing down the reaction rate. However, it also directs incoming electrophiles to the ortho and para positions.
In the case of this compound, the positions available for substitution on each ring are C3, C5, and C6 (and C3', C5', and C6' on the other ring). The interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing chloro group influences the regioselectivity of EAS reactions. The hydroxyl group's strong activating and directing effect will likely dominate, favoring substitution at the positions ortho to it (C3 and C5). The steric hindrance from the adjacent phenyl ring and the chlorine atom at the 2-position may influence the ratio of substitution at the C3 versus the C5 position.
Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., Cl, Br, I) onto the aromatic ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. rsc.org
The specific conditions of the reaction, such as the nature of the electrophile, the solvent, and the temperature, will ultimately determine the precise substitution pattern and product distribution.
Cyclization and Polymerization Mechanisms Involving Biphenyldiols
The diol functionality of this compound allows it to participate in cyclization and polymerization reactions, leading to the formation of larger, more complex molecular architectures.
Cyclization Reactions:
Intramolecular reactions involving the two hydroxyl groups can lead to the formation of cyclic ethers. For instance, acid-catalyzed dehydration of diols can yield cyclic ethers. mdpi.comresearchgate.net In the case of biphenyldiols, the formation of a seven-membered ring (an oxepine derivative) is possible through the linkage of the two hydroxyl groups. The feasibility of such a cyclization depends on the conformational flexibility of the biphenyl backbone, which is influenced by the substituents at the ortho positions. The presence of the chlorine atoms at the 2 and 2' positions can restrict the rotation around the biphenyl C-C bond, potentially favoring or hindering the cyclization process.
Polymerization Reactions:
Biphenyldiols are valuable monomers for the synthesis of various polymers. The hydroxyl groups can react with other functional groups, such as carboxylic acids, acid chlorides, or isocyanates, to form polyesters, polycarbonates, and polyurethanes, respectively.
A notable example is the use of biphenols in the production of high-performance polymers like liquid crystal polymers and polysulfones. wikipedia.org The rigid biphenyl unit imparts thermal stability and mechanical strength to the resulting polymer chains. Acyclic diene metathesis (ADMET) polymerization is another method that has been used to polymerize biphenyl-containing monomers. rsc.org
The general scheme for the polymerization of a biphenyldiol with a dicarboxylic acid, for example, would involve the repeated formation of ester linkages, leading to a long polymer chain. The properties of the resulting polymer, such as its thermal stability and solubility, can be tuned by the specific structure of the biphenyldiol and the co-monomer used.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for providing detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial relationships between them.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR are the initial and most fundamental NMR experiments performed for structural assignment. libretexts.org The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, which is often broadband decoupled to simplify the spectrum to single lines for each unique carbon, reveals the number of distinct carbon environments in the molecule. libretexts.org
For 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the presence of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl groups. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum would display signals corresponding to the twelve carbon atoms in the biphenyl (B1667301) backbone. The carbons attached to the chlorine and oxygen atoms would be significantly shifted downfield due to the electronegativity of these atoms. libretexts.org The symmetry of the molecule will also influence the number of unique signals observed in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 8.0 | 110 - 140 |
| Aromatic C-Cl | - | 125 - 135 |
| Aromatic C-OH | - | 150 - 160 |
| Aromatic C-C (biphenyl linkage) | - | 135 - 145 |
| Hydroxyl O-H | 4.0 - 7.0 (variable) | - |
Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To gain deeper insights into the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques provide correlation information between different nuclei, which is crucial for assembling the complete molecular structure. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal the connectivity between adjacent aromatic protons within each phenyl ring. Cross-peaks in the COSY spectrum indicate which protons are neighbors. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map the correlation between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is extremely useful for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu
Table 2: Application of 2D NMR Techniques for Structural Elucidation of this compound
| 2D NMR Technique | Information Gained |
| COSY | Identifies neighboring aromatic protons within each phenyl ring. |
| HMQC / HSQC | Correlates each aromatic proton with its directly attached carbon atom. |
| HMBC | Establishes connectivity between protons and carbons over multiple bonds, confirming the substitution pattern and the biphenyl linkage. |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.info Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
For this compound, the IR spectrum would be expected to show the following key absorptions:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups. The broadness is due to hydrogen bonding.
Sharp peaks in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.
A strong absorption band in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching vibration of the phenol (B47542) group.
A band in the 1000-1100 cm⁻¹ region which can be attributed to the C-Cl stretching vibration.
Out-of-plane (OOP) C-H bending vibrations in the 750-900 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic rings.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenol | C-O Stretch | 1200 - 1300 |
| Aryl Halide | C-Cl Stretch | 1000 - 1100 |
| Aromatic Ring | C-H Bending (OOP) | 750 - 900 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the following features would be prominent:
Strong bands corresponding to the symmetric stretching of the aromatic rings. The biphenyl linkage itself may also give rise to a characteristic Raman signal.
The C-Cl stretching vibration would also be observable.
Unlike in the IR spectrum, the O-H stretching vibration is typically weak in Raman spectra. copernicus.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. govinfo.gov It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. docbrown.info Therefore, the molecular ion region will exhibit three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.
The fragmentation of this compound in the mass spectrometer would likely involve the loss of chlorine atoms, hydroxyl groups, and potentially the cleavage of the biphenyl bond. The analysis of these fragment ions provides valuable clues about the connectivity of the atoms in the molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z (for ³⁵Cl) | Isotopic Pattern |
| [M]⁺ | Molecular Ion | 254 | [M]⁺, [M+2]⁺, [M+4]⁺ |
| [M-Cl]⁺ | Loss of a chlorine atom | 219 | [M-Cl]⁺, [M-Cl+2]⁺ |
| [M-2Cl]⁺ | Loss of two chlorine atoms | 184 | Single peak |
| [M-OH]⁺ | Loss of a hydroxyl group | 237 | [M-OH]⁺, [M-OH+2]⁺, [M-OH+4]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. umn.edu This technique provides precise information on bond lengths, bond angles, and the torsional angle (dihedral angle) between the two phenyl rings of the biphenyl structure. For this compound, obtaining a suitable single crystal is the first critical step.
The dihedral angle is a particularly important parameter for polychlorinated biphenyls as it defines the degree of coplanarity of the molecule, which influences its biological activity. The presence of ortho-substituents, such as the chlorine atoms in this compound, forces the phenyl rings to twist relative to each other to minimize steric hindrance. X-ray analysis of similar molecules, like 3,3',4,4'-tetrachlorobiphenyl (B1197948), has provided valuable insights into the solid-state conformations of PCBs. uky.edu The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing arrangement. nih.gov
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Dihedral Angle (C-C-C-C) | Angle between the phenyl rings |
| Key Bond Lengths | C-C (inter-ring), C-Cl, C-O (Å) |
| Hydrogen Bonding | Presence and geometry of O-H···O interactions |
Data structure based on published crystal structures of related biphenyls. uky.edunih.gov
Chiroptical Spectroscopy for Atropisomeric Analogues
The presence of bulky substituents at the ortho positions of the biphenyl linkage in this compound restricts rotation around the central carbon-carbon single bond. chiralpedia.comslideshare.net This restricted rotation can give rise to stable, non-superimposable mirror-image conformers known as atropisomers, making the molecule axially chiral. chiralpedia.com
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.org Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration (i.e., the specific spatial arrangement) of atropisomers. researchgate.netnih.gov
The analysis often involves comparing the experimentally measured chiroptical spectrum with spectra calculated using quantum chemical methods for a known configuration. researchgate.net In some cases, derivatization of the chiral molecule is performed. nih.govacs.org This can serve two purposes: to introduce a chromophore that absorbs in a convenient region of the spectrum or to rigidify the conformation of the molecule, which simplifies the spectral interpretation and increases the reliability of the configurational assignment. nih.gov For this compound, derivatizing the hydroxyl groups could lock the conformation and facilitate the determination of its absolute configuration if the atropisomers are resolved. acs.org
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol, DFT calculations are instrumental in predicting its fundamental electronic characteristics and spectroscopic behavior.
Prediction of Electronic Structure and Reactivity
DFT calculations can elucidate the electronic structure of this compound, providing insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity and polarizability. nih.gov
Table 1: Key Electronic Properties of Biphenyl (B1667301) Derivatives from DFT Calculations
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| DMA | - | - | 5.446 | rsc.org |
| MSTD7 | - | - | - | nih.gov |
| Cyanurated H-acid (CHA) azo dye | - | - | 2.947 | scispace.com |
This table presents data for related compounds to illustrate the types of information obtained from DFT calculations, as specific data for this compound was not available in the search results.
Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
DFT calculations are also employed to simulate various spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation and detailed analysis.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of protons (¹H) and carbon-13 (¹³C). researchgate.netrsc.org The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netmdpi.com For complex molecules, comparing calculated and experimental chemical shifts can help in assigning signals and confirming the molecular structure. researchgate.netnih.gov
IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) spectra. researchgate.net The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of a π → π* or n → π* nature. scispace.com Solvatochromic effects, the change in absorption or emission spectra with solvent polarity, can also be investigated using TD-DFT in conjunction with solvent models. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. The rotation around the C-C single bond connecting the two phenyl rings is a key conformational feature of biphenyl derivatives. slideshare.net The presence of bulky ortho substituents, such as the chlorine atoms in this compound, can restrict this rotation, leading to atropisomerism, a type of stereoisomerism. slideshare.net
MD simulations can explore the potential energy surface associated with this rotation, identifying stable conformers and the energy barriers between them. These simulations typically employ force fields that describe the potential energy of the system as a function of its atomic coordinates. nih.gov By simulating the molecule's motion over time, MD can reveal preferred conformations and the dynamics of conformational changes. Furthermore, MD simulations are valuable for studying intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of this compound and solvent molecules or other solute molecules. nih.gov
Theoretical Studies on Reaction Pathways and Transition States
Theoretical methods, particularly DFT, are crucial for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, these calculations can identify the minimum energy pathways for reactions, locate transition state structures, and determine the activation energies. scispace.com
For example, theoretical studies can be used to explore the reactivity of the hydroxyl groups in esterification or etherification reactions, or the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. Understanding the reaction pathways and the structures of transition states provides fundamental insights into the chemical behavior of the compound and can guide the design of synthetic routes.
Quantum Chemical Approaches to Supramolecular Interactions
Quantum chemical methods are essential for characterizing the non-covalent interactions that govern the formation of supramolecular assemblies involving this compound. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.
The hydroxyl groups of the molecule can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or larger aggregates. The chlorine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. The aromatic rings can engage in π-π stacking interactions. Quantum chemical calculations can quantify the strength and geometry of these interactions, providing a detailed understanding of the forces that drive self-assembly and molecular recognition processes.
Exploration of Nonlinear Optical (NLO) Properties of Biphenyl Derivatives
Biphenyl derivatives are a class of organic compounds that have been investigated for their nonlinear optical (NLO) properties. researchgate.net NLO materials are of great interest for applications in optoelectronics, telecommunications, and optical data storage. rsc.orgjcsp.org.pk The NLO response of a molecule is related to its ability to be polarized by an external electric field, which is described by the polarizability (α) and hyperpolarizabilities (β, γ).
Derivatization and Functionalization Chemistry of 2,2 Dichloro 1,1 Biphenyl 4,4 Diol
Chemical Modification of Hydroxyl Groups (e.g., Etherification, Esterification)
The hydroxyl groups of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol are primary sites for chemical modification, most notably through etherification and esterification reactions.
Etherification involves the conversion of the hydroxyl groups into ether linkages. This can be achieved under various conditions. For instance, chemoselective etherification of benzylic alcohols can be accomplished using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net This method offers the advantage of selectively targeting benzylic hydroxyls while leaving other types of hydroxyl groups intact. organic-chemistry.orgresearchgate.net Another approach involves the use of sodium bisulfite as a catalyst for the intermolecular dehydration of alcohols, which can produce both symmetrical and unsymmetrical ethers in high yields under solvent-free conditions. researchgate.net Ferrocenium-catalyzed dehydrative cyclization of diols also presents a pathway to form ether linkages, specifically in the synthesis of substituted tetrahydrofurans. mdpi.com
Esterification , the formation of an ester from the hydroxyl group and a carboxylic acid, is another fundamental transformation. This reaction can be promoted by various reagents and catalysts. Dichloroimidazolidinedione (DCID) has been utilized as a coupling reagent for the esterification of carboxylic acids with alcohols under mild, room temperature conditions, offering good to excellent yields. nih.gov The classic Fischer esterification, an acid-catalyzed condensation, remains a common method. nih.gov For more challenging esterifications, particularly those involving hindered components, specialized coupling reagents are employed. organic-chemistry.orgrsc.org The choice of method often depends on the specific substrates and desired outcome, with options ranging from simple acid catalysis to the use of complex activating agents. organic-chemistry.orgrsc.orgstackexchange.com
| Reaction Type | Reagent/Catalyst | Key Features |
| Etherification | 2,4,6-trichloro-1,3,5-triazine (TCT) / DMSO | Chemoselective for benzylic alcohols organic-chemistry.orgresearchgate.net |
| Etherification | Sodium Bisulfite | Solvent-free conditions, high yields researchgate.net |
| Etherification | Ferrocenium Tetrafluoroborate | Catalytic dehydrative cyclization of diols mdpi.com |
| Esterification | Dichloroimidazolidinedione (DCID) | Mild, room temperature conditions nih.gov |
| Esterification | Acid Catalysts (e.g., H₂SO₄) | Fischer esterification, reversible nih.gov |
| Esterification | Coupling Reagents (e.g., DCC, EDCI) | For challenging or hindered substrates nih.govorganic-chemistry.org |
Regioselective Halogenation and Nitration of Biphenyl (B1667301) Rings
The aromatic rings of the biphenyl scaffold are susceptible to electrophilic substitution reactions, such as halogenation and nitration. Achieving regioselectivity—the control of where the new substituent attaches—is a key challenge and a significant area of research.
Regioselective halogenation allows for the introduction of halogen atoms at specific positions on the biphenyl rings. For instance, the selective oxyfunctionalization of electron-rich biphenyls can be achieved through a halogenation-methoxylation sequence. researchgate.net Specific reagents can direct the halogen to a particular position. For example, 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate is an efficient reagent for the regioselective iodination of aryl amines. researchgate.net The choice of solvent can also play a crucial role, as seen in the regioselective 2,6-dihalogenation of BODIPY dyes in 1,1,1,3,3,3-hexafluoro-2-propanol. rsc.org Such selective halogenations are valuable as the introduced halogens can then serve as handles for further functionalization, for example, in cross-coupling reactions. rsc.orguni-regensburg.de
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The compound 6,6'-dichloro-4,4'-dinitro-[1,1'-biphenyl]-2,2'-diol is a known nitrated derivative of the parent compound. epa.gov The conditions for nitration, typically involving a mixture of nitric acid and sulfuric acid, can be controlled to influence the position and number of nitro groups introduced. The reactivity of related compounds like 4-nitrobenzofuroxan with nucleophiles has been studied to understand the factors governing regioselectivity in such systems. rsc.org
Introduction of Diverse Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the biphenyl core. nih.gov These reactions typically involve an organometallic reagent and an organic halide, catalyzed by a palladium complex. nih.govnih.gov
The success of a cross-coupling reaction often hinges on the choice of catalyst, ligands, and reaction conditions. sigmaaldrich.comacs.org For instance, monoligated palladium(0) species are recognized as highly active catalytic species in the cross-coupling cycle. nih.gov Different types of cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig amination, allow for the introduction of various functional groups, including alkyl, aryl, and amino groups. nih.govacs.org The versatility of these methods makes them indispensable in medicinal chemistry and materials science for creating complex molecules with specific functions. nih.gov
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
| Suzuki Coupling | Organoboron Reagent + Organic Halide | C-C | Palladium Complex |
| Negishi Coupling | Organozinc Reagent + Organic Halide | C-C | Palladium or Nickel Complex acs.org |
| Buchwald-Hartwig Amination | Amine + Organic Halide | C-N | Palladium Complex nih.gov |
Synthesis of Polyfunctionalized Biphenyldiol Analogues
Building upon the fundamental derivatization reactions, the synthesis of polyfunctionalized biphenyldiol analogues involves the strategic introduction of multiple and diverse functional groups. This approach, often termed diversity-oriented synthesis, aims to create libraries of structurally varied molecules from a common starting material. mdpi.com
By combining reactions like halogenation, nitration, etherification, esterification, and cross-coupling, a wide range of substituents can be installed on the this compound framework. For example, a halogenated biphenyl can be further modified via a cross-coupling reaction to introduce an alkyl or aryl group, and the hydroxyl groups can subsequently be etherified or esterified. This multi-step approach allows for the fine-tuning of the molecule's electronic and steric properties. The synthesis of highly functionalized carbazoles and other complex aromatic systems from simpler precursors highlights the power of these methods. researchgate.net
Construction of Complex Polycyclic and Heterocyclic Systems Based on the Biphenyl Scaffold
The biphenyl unit can serve as a foundational element for the construction of more complex polycyclic and heterocyclic systems. These larger structures are often of interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for biological activity or specific physical properties. nih.govnih.gov
One strategy involves intramolecular reactions where functional groups on the biphenyl scaffold react with each other to form new rings. For example, appropriately substituted biphenyls can undergo intramolecular cyclization to form dibenzofurans or other fused ring systems. Another approach utilizes the biphenyl as a diene or dienophile in cycloaddition reactions, such as the Diels-Alder reaction, to build new cyclic structures. nih.gov The synthesis of complex scaffolds like spiro multi-heterocyclic skeletons can be achieved through annulation reactions. nih.gov The development of methods for cationic polycyclization and gold-catalyzed polyenyne cyclizations further expands the toolbox for constructing intricate molecular architectures from biphenyl-based starting materials. rsc.org
Applications in Advanced Materials and Polymer Science
Monomer in the Synthesis of Functional Polymers
The synthesis of high-performance polymers often relies on the incorporation of rigid monomer units to enhance thermal and mechanical properties. Biphenols are a key class of monomers for this purpose. However, no specific instances of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol being used in these syntheses have been found in the reviewed literature.
Polyether, Polyester, and Polycarbonate Synthesis
Condensation polymerization is a primary method for producing polyethers, polyesters, and polycarbonates from diol monomers. libretexts.orgibchem.com The general routes involve reacting diols with dihalides, dicarboxylic acids (or their derivatives), or phosgene (B1210022) (or its substitutes), respectively. e3s-conferences.org High-performance poly(aryl ether ketone)s (PAEKs), for example, are typically synthesized via nucleophilic substitution between a bisphenolate and an activated aromatic dihalide. researchgate.netresearchgate.nettitech.ac.jp While numerous studies detail the synthesis of these polymer classes using various other bisphenols, vt.eduscispace.com specific data, including reaction conditions or resulting polymer properties, for reactions involving This compound are absent from the available scientific record.
Precursor for High-Performance Polyimides and Resins
Polyimides are known for their exceptional thermal stability, chemical resistance, and dielectric properties. Their synthesis typically involves the polycondensation of a dianhydride with a diamine. While diol-containing monomers can be chemically modified to incorporate amine functionalities, there is no documented evidence of This compound being used as a precursor for the synthesis of polyimides or other high-performance resins. Similarly, its use in epoxy resins, which often involves the reaction of bisphenols with epichlorohydrin, is not reported. libretexts.org
Integration into Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. squarespace.com While biphenyl (B1667301) structures containing carboxylic acid groups, such as 4,4′-biphenyl dicarboxylic acid, are common ligands for creating robust frameworks, rsc.orgnih.govnih.gov the use of This compound as a primary or secondary ligand in the synthesis of CPs or MOFs is not described in the available literature. The hydroxyl groups would require deprotonation to coordinate with metal centers, a common feature for alcoholic and phenolic ligands, but specific examples with this compound are not documented.
Precursors for Optoelectronic and Electroactive Materials (e.g., OLEDs)
The field of organic electronics utilizes conjugated molecules to create devices like organic light-emitting diodes (OLEDs). ossila.comgoogle.com Biphenyl units are frequently incorporated into the core of materials for these applications to tune electronic properties and enhance thermal stability. nih.gov These materials are typically functionalized to serve as hosts, emitters, or charge-transporting layers. sigmaaldrich.comrsc.org Despite the prevalence of biphenyl moieties in optoelectronic materials, there is no specific mention in the reviewed literature of This compound being used as a precursor or a functional component in the synthesis of materials for OLEDs or other electroactive applications.
Coordination Chemistry and Ligand Design Principles
Design and Synthesis of Ligands Incorporating Biphenyldiol Motifs
The design of axially chiral biphenyl (B1667301) ligands, or "BIPOL" type ligands, is a strategic process aimed at creating effective tools for catalysis and molecular recognition. researchgate.netnih.gov The fundamental design principle involves the introduction of bulky substituents at the 2,2'- and 6,6'-positions of the biphenyl core to restrict rotation around the central carbon-carbon single bond. This restricted rotation, or atropisomerism, gives rise to stable, non-superimposable mirror-image isomers (enantiomers). nih.gov In the case of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol, the chlorine atoms at the 2 and 2' positions serve as these crucial bulky groups that lock the molecule into a specific chiral conformation.
The electronic properties of the ligand are tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. The two chlorine atoms in this compound exert a strong electron-withdrawing effect, which increases the Lewis acidity of the hydroxyl protons and, subsequently, the Lewis acidity of a coordinated metal center. The hydroxyl groups at the 4,4'-positions are the primary coordination sites, allowing the molecule to act as a bidentate ligand, chelate to a metal atom, and form a stable ring structure.
The synthesis of such biphenyldiol ligands typically relies on modern cross-coupling methodologies. A common and powerful approach is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which can form the central C-C bond by coupling two appropriately substituted benzene (B151609) rings. rsc.org Alternatively, intramolecular coupling strategies, such as the Ullmann coupling or oxidative coupling of pre-organized precursors, can be employed to achieve high diastereoselectivity in cases where other chiral centers are present. nih.gov For the specific synthesis of this compound, a plausible route would involve the coupling of a 2-chloro-4-methoxyphenylboronic acid derivative, followed by demethylation to reveal the diol functionality.
The table below outlines general synthetic strategies applicable to the formation of biphenyldiol motifs.
| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference Principle |
| Suzuki-Miyaura Coupling | Cross-coupling of an arylboronic acid with an aryl halide to form the biphenyl C-C bond. | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | rsc.org |
| Ullmann Coupling | Copper-catalyzed coupling of two aryl halides. Often used for intramolecular cyclizations. | Copper powder or Cu(I) salts | nih.gov |
| Oxidative Coupling | Direct coupling of two phenol (B47542) derivatives using an oxidant, often mediated by a metal complex. | Fe(III) salts (e.g., FeCl₃) | nih.gov |
Formation and Characterization of Metal Complexes with Dichloro Biphenyldiol Ligands
As a bidentate ligand, this compound coordinates to a metal center through the oxygen atoms of its two hydroxyl groups, typically after deprotonation by a base. This forms a stable chelate ring structure. A wide variety of transition metals can form complexes with this type of ligand, including but not limited to titanium, ruthenium, palladium, copper, and gold. rsc.orgrsc.org The resulting complexes can adopt various geometries (e.g., tetrahedral, square planar, octahedral) depending on the metal's coordination number and the presence of other ancillary ligands. The chlorine substituents on the biphenyl backbone play a critical role in defining the steric environment around the metal, creating a well-defined chiral pocket that is essential for stereoselective catalysis.
The characterization of these metal complexes involves a suite of analytical techniques to confirm their structure, composition, and purity.
| Characterization Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Provides information on the ligand's structure and confirms its coordination to the metal by observing shifts in the signals of protons and carbons near the coordination site. |
| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the overall coordination geometry around the metal center. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the complex and can provide information about its fragmentation patterns. |
| Infrared (IR) Spectroscopy | Used to monitor the coordination of the hydroxyl groups; the characteristic O-H stretching frequency disappears upon deprotonation and coordination. |
| Circular Dichroism (CD) Spectroscopy | Essential for chiral molecules, this technique confirms the axial chirality of the complex in solution and can be used to determine its enantiomeric purity. |
| Elemental Analysis | Determines the elemental composition (C, H, N, etc.) of the complex, confirming its empirical formula. |
Applications in Homogeneous and Heterogeneous Catalysis
The primary application for chiral biphenyldiol ligands like this compound is in catalysis, where a small amount of a chiral metal complex can be used to generate large quantities of a chiral product.
Chiral biaryl diols are renowned for their effectiveness as ligands in a vast array of metal-catalyzed asymmetric reactions. sigmaaldrich.com When complexed with a metal, the C₂-symmetric scaffold of the ligand creates a rigid and well-defined chiral environment. Substrates approaching the metal center are forced into a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.
The electronic properties of the ligand are critical. The electron-withdrawing chloro-substituents in this compound would enhance the Lewis acidity of the coordinated metal catalyst. This can increase its reactivity and influence the outcome of various transformations. acs.org For example, in Lewis acid-catalyzed reactions like the Diels-Alder or Aldol reactions, a more Lewis-acidic metal center can lead to higher reaction rates and potentially different selectivity compared to non-halogenated analogues. sigmaaldrich.com
| Asymmetric Reaction Type | Role of Biphenyldiol-Metal Catalyst | Example |
| Diels-Alder Reaction | Acts as a chiral Lewis acid to coordinate the dienophile, controlling the facial selectivity of the diene's approach. | Cycloaddition of cyclopentadiene (B3395910) and acrolein. sigmaaldrich.com |
| Carbonyl Addition | Activates the carbonyl group and provides a chiral environment for the nucleophilic addition of organometallic reagents (e.g., diethylzinc). | Addition of diethylzinc (B1219324) to benzaldehyde. acs.org |
| Aldol Reaction | A chiral Lewis acid catalyst activates the aldehyde component and directs the stereoselective addition of a silyl (B83357) enol ether. | Reaction of silyl ketene (B1206846) acetals with aryl imines. sigmaaldrich.com |
| Hydrogenation/Reduction | Forms complexes (e.g., with Ru) that catalyze the enantioselective reduction of ketones or olefins. | Asymmetric hydrogenation of ketoesters. nih.gov |
Beyond asymmetric synthesis, metal complexes of biphenyldiol ligands can catalyze a range of other important organic transformations. The robust nature of the biphenyl framework, enhanced by halogenation, makes these ligands suitable for various catalytic processes. They are particularly prominent in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org
For instance, palladium complexes bearing biaryl-type ligands are workhorses in Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and cyanation reactions. rsc.org The ligand stabilizes the active palladium species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The specific substitution pattern on the biphenyldiol ligand, such as the chloro groups in this compound, can influence catalyst activity, stability, and substrate scope.
Mechanistic Investigations of Ligand-Metal Interactions and Catalytic Activity
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing improved catalysts. For biphenyldiol-metal complexes, mechanistic studies focus on several key aspects. A primary area of investigation is the nature of the active catalyst and how it is formed. This often involves the in-situ reaction of the ligand with a metal precursor.
The core of the catalytic cycle involves the interaction of the substrate with the chiral metal complex. In asymmetric catalysis, the mechanism of chiral induction is of central importance. Studies, including computational modeling and kinetic analysis, have shown that stereoselectivity arises from subtle non-covalent interactions (e.g., steric repulsion, π-stacking) between the substrate and the chiral pocket created by the ligand. acs.org These interactions favor one transition state over its diastereomeric counterpart, leading to an enantiomerically enriched product.
The electronic effects of the ligand are also a key mechanistic feature. The electron-withdrawing nature of the chlorine atoms in this compound would make the coordinated metal center more electrophilic. This enhanced Lewis acidity can accelerate substrate activation. For example, in a carbonyl reduction, a more Lewis-acidic metal would bind more strongly to the carbonyl oxygen, making the carbonyl carbon more susceptible to hydride attack. However, the stability of the ligand-metal bond itself can be influenced, and in some systems, highly electron-withdrawing groups might affect catalyst longevity. In some cases, the catalyst may not be the initially formed complex but a species generated after a C-C bond cleavage or other transformation under reaction conditions. clasit.org
Environmental Chemistry: Transformation and Fate
Photodegradation Studies of Chlorinated Biphenyldiols in Environmental Matrices
Photodegradation, the breakdown of compounds by light, represents a significant pathway for the transformation of many organic pollutants in the environment. For chlorinated biphenyldiols, this process can lead to a variety of new chemical species.
While specific studies on the photodegradation of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol are limited, research on related hydroxylated polychlorinated biphenyls (OH-PCBs) provides insights into its likely phototransformation products. The photochemical transformation of decachlorobiphenyl (B1669993) (PCB-209) on solid surfaces under simulated solar irradiation has been shown to produce lower chlorinated PCBs, hydroxylated PCBs (OH-PCBs), and chlorophenols through stepwise hydrodechlorination, hydroxyl addition, and cleavage of the C-C bridge bond. nih.gov
Another study on the degradation of OH-PCBs by the extracellular enzymes of the ligninolytic fungus Pleurotus ostreatus identified chlorinated hydroxydibenzofuran as a transformation product. nih.gov Although this is a biotic process, it highlights a potential transformation pathway that could also be relevant under certain photochemical conditions. Dimerization has also been reported as a transformation pathway for some OH-PCBs when exposed to laccase enzymes, which can be found in the environment. nih.gov
Based on studies of related compounds, the following table summarizes potential phototransformation products of this compound.
| Potential Phototransformation Product | Formation Pathway | Reference Compound(s) |
| Lower chlorinated biphenyldiols | Reductive dechlorination | Decachlorobiphenyl (PCB-209) |
| Chlorinated hydroxydibenzofurans | Intramolecular cyclization | 2-hydroxy-3,5-dichlorobiphenyl |
| Chlorobenzoic acids | Ring cleavage | Decachlorobiphenyl (PCB-209) |
| Dimeric products | Oxidative coupling | Various pentachlorinated OH-PCBs |
The rate of photodegradation of chlorinated biphenyldiols in the environment is not constant and is influenced by a variety of factors. Studies on the photodegradation of decachlorobiphenyl (PCB-209) on silica (B1680970) particles, which can serve as a model for atmospheric particulates, have revealed several key influences. nih.gov
The photolysis kinetics are affected by:
Particle Size: Photodegradation is enhanced on smaller silica particles, likely due to a larger surface area available for reaction. nih.gov
Surface Coverage: Lower surface coverage of the compound on the particles leads to faster degradation. nih.gov
Humidity: The photodegradation rate is enhanced at low humidity. nih.gov
Presence of Radicals: Electron paramagnetic resonance (EPR) analysis has demonstrated that hydroxyl radicals contribute significantly to the degradation of PCB-209. nih.gov
The following table summarizes the influence of these environmental factors on the photolysis of a model chlorinated biphenyl (B1667301).
| Environmental Factor | Influence on Photolysis Rate | Reference Compound |
| Decreased Particle Size | Increase | Decachlorobiphenyl (PCB-209) |
| Decreased Surface Coverage | Increase | Decachlorobiphenyl (PCB-209) |
| Decreased Humidity | Increase | Decachlorobiphenyl (PCB-209) |
| Presence of Hydroxyl Radicals | Increase | Decachlorobiphenyl (PCB-209) |
Biotransformation and Biodegradation Pathways
Microorganisms, particularly fungi, play a crucial role in the breakdown of persistent organic pollutants. The enzymatic machinery of these organisms can initiate the degradation of complex molecules like chlorinated biphenyldiols.
Ligninolytic fungi, also known as white-rot fungi, are well-documented for their ability to degrade a wide range of environmental pollutants, including PCBs and their hydroxylated metabolites. nih.govcuni.cz These fungi produce potent extracellular enzymes that can attack the aromatic structure of these compounds.
Research has shown that fungi such as Pleurotus ostreatus and Irpex lacteus are capable of transforming various OH-PCBs. nih.govcuni.cz The transformation efficiency is dependent on the specific congener and the enzymes produced by the fungal strain. For some more resistant OH-PCBs, the addition of a laccase mediator, such as syringaldehyde, can significantly enhance their removal. nih.gov
The primary enzymes involved in the fungal degradation of OH-PCBs are extracellular laccases and peroxidases. nih.govcuni.cz
Laccases: These enzymes catalyze the oxidation of phenolic compounds, including OH-PCBs. The reaction often leads to the formation of phenoxy radicals, which can then undergo further reactions such as polymerization to form dimers or trimers, or intramolecular cyclization to form products like hydroxylated dibenzofurans. nih.gov
Manganese-dependent Peroxidases (MnP): These enzymes are also capable of oxidizing a variety of phenolic and non-phenolic aromatic compounds. In the case of PCB metabolites, MnP from Irpex lacteus has been shown to be effective in transforming chlorobenzaldehydes, which can be intermediate products in the degradation pathway of OH-PCBs. nih.gov
The following table details the enzymatic transformation of OH-PCBs and related compounds by ligninolytic fungi.
| Enzyme | Fungal Source (Example) | Substrate(s) | Transformation Product(s) |
| Laccase | Pleurotus ostreatus | Hydroxylated PCBs (OH-PCBs) | Dimers, Hydroxylated dibenzofurans |
| Manganese-dependent Peroxidase (MnP) | Irpex lacteus | Chlorobenzaldehydes | Mono- and di-chloroacetophenones |
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
In addition to photodegradation and biotransformation, this compound can undergo other abiotic degradation processes in the environment.
The primary abiotic degradation pathway for OH-PCBs is believed to be oxidation by hydroxyl radicals (•OH). nih.govnih.gov These highly reactive species can be formed in the atmosphere through photochemical reactions and in aquatic environments, albeit at lower concentrations. nih.gov The reaction of PCBs with hydroxyl radicals has been shown to produce chlorobenzoic acids and, to a lesser extent, OH-PCBs. nih.gov
Information regarding the hydrolysis of this compound is scarce. However, the presence of the hydroxyl groups may make the compound more susceptible to certain chemical reactions compared to its non-hydroxylated PCB parent. The C-Cl bonds in the biphenyl structure are generally resistant to hydrolysis under typical environmental conditions.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The development of environmentally friendly methods for synthesizing biphenyldiols is a key area of research. Traditional methods often involve harsh reaction conditions and the use of hazardous materials. Current research is focused on developing greener alternatives.
One promising approach is the use of oxidative coupling reactions. For instance, methods have been developed for the synthesis of substituted 2,2'- and 4,4'-biphenyldiols using oxidizing agents like potassium ferricyanide (B76249) and iron(III) chloride hexahydrate. jraic.com These methods are being explored for their potential to reduce waste and improve efficiency. Another classic method for creating biphenyl (B1667301) structures is the Ullmann reaction, which traditionally uses copper bronze at high temperatures. orgsyn.org Research into more sustainable versions of this reaction could involve using more efficient catalysts or lower reaction temperatures.
The table below summarizes some of the key aspects of developing sustainable synthetic methodologies.
| Method | Oxidizing/Coupling Agent | Key Features |
| Oxidative Coupling | Potassium Ferricyanide, Iron(III) Chloride Hexahydrate | Aims to reduce hazardous waste and improve reaction efficiency. jraic.com |
| Ullmann Reaction | Copper Bronze | A traditional method that could be made more sustainable with improved catalysts. orgsyn.org |
Exploration of Novel Functionalization Strategies
The functionalization of the 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol core is another critical area of research. Introducing new functional groups can significantly alter the molecule's properties, opening up new applications.
Researchers are investigating various strategies to achieve covalent functionalization. nih.gov This can involve the introduction of different substituents onto the biphenyl rings to tailor the electronic and structural properties of the molecule. For example, the synthesis of derivatives with different functional groups can lead to new materials with unique characteristics.
Application in Advanced Sensing Technologies and Molecular Recognition Systems
The rigid structure and the presence of hydroxyl groups make this compound and its derivatives promising candidates for applications in sensing and molecular recognition. These molecules can be designed to selectively bind with other molecules or ions, leading to a detectable signal.
Colorimetric sensor arrays are one area where such compounds could be utilized. illinois.edu These arrays use changes in color to detect the presence of specific analytes. The ability to functionalize the biphenyl core allows for the tuning of its recognition properties for different target molecules. Furthermore, the principles of molecular recognition can be harnessed to develop novel materials, such as those exhibiting circularly polarized luminescence, which have potential applications in displays and optical data storage. researchmap.jp
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Researchers are increasingly using a combination of advanced spectroscopic techniques and computational modeling to gain deeper insights.
Techniques such as infrared (IR) spectroscopy and mass spectrometry can provide valuable information about the structure and bonding of the molecule and its reaction intermediates. nist.govnist.govnist.gov Computational methods, like Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the stability and reactivity of different species. nih.govresearchgate.net This integrated approach allows for a more detailed understanding of reaction mechanisms, such as those involved in diol formation and dehydration reactions. rsc.orgnih.gov
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science
The study of this compound is inherently interdisciplinary, bridging organic chemistry, materials science, and environmental science.
In materials science, this compound and its derivatives are being explored for the development of new polymers and functional materials. For example, substituted 4,4'-biphenyldiols can be used to create polyetherimides with novel properties. jraic.com In environmental science, there is a focus on the biodegradation and environmental fate of related chlorinated biphenyl compounds. epa.govosti.govnih.gov Understanding the behavior of these compounds in the environment is essential for assessing their potential impact and developing remediation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
